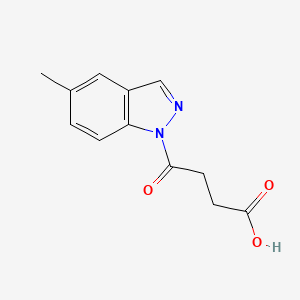
Butyric acid, 4-(5-methylindazol-1-yl)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Indazole Synthesis: The synthesis of 5-methylindazole can be achieved through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Butyric Acid Derivatization: The butyric acid moiety can be introduced through esterification or amidation reactions, where the carboxylic acid group of butyric acid reacts with the indazole derivative under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indazole ring or the butyric acid moiety is oxidized to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can occur at the indazole ring, leading to the formation of different substituted indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indazole ring or butyric acid moiety.
Reduction: Reduced forms of the compound.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for the preparation of more complex molecules. Biology: Medicine: The compound may have therapeutic potential, with research exploring its use in treating various diseases, including cancer and microbial infections. Industry: It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which butyric acid, 4-(5-methylindazol-1-yl)-4-oxo-, exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indazole: A related heterocyclic compound without the butyric acid moiety.
Butyric Acid: The parent compound without the indazole ring.
Other Indazole Derivatives: Compounds with different substituents on the indazole ring.
Uniqueness: Butyric acid, 4-(5-methylindazol-1-yl)-4-oxo-, is unique due to its combination of the butyric acid moiety and the 5-methylindazole ring, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-(5-methylindazol-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-3-10-9(6-8)7-13-14(10)11(15)4-5-12(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPIUQHPYQNUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














